molecular formula C8H8F3NO B13665309 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13665309
M. Wt: 191.15 g/mol
InChI Key: FMMJINKNZRGVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

5-methoxy-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)3-6(13-2)4-12-5/h3-4H,1-2H3

InChI Key

FMMJINKNZRGVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.